
RO5256390
Descripción general
Descripción
RO5256390 is a highly selective, full agonist of trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor implicated in modulating monoaminergic neurotransmission. Its molecular mechanism involves deep insertion into the TAAR1 binding pocket, engaging residues such as D103³·³², S107³·³⁶, W264⁶·⁴⁸, and Y294⁷·⁴³, which confer high potency (EC₅₀ in nanomolar range) and selectivity over off-target receptors like 5-HT1A (). Pharmacokinetic studies highlight its high blood-brain barrier (BBB) penetration, with brain-to-plasma concentration ratios exceeding 1 (AUC ratio = 23.7) (). However, its effects are transient, typically resolving within 24 hours (-8).
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de RO5256390 implica varios pasos, comenzando con la preparación del anillo de oxazolina. El intermedio clave, (S)-4-((S)-2-fenilbutil)-4,5-dihidro-oxazol-2-ilamina, se sintetiza a través de una serie de reacciones que involucran la formación del anillo de oxazolina y la posterior funcionalización.
Formación del anillo de oxazolina: El paso inicial implica la ciclación de un aminoalcohol con un derivado de ácido carboxílico en condiciones ácidas para formar el anillo de oxazolina.
Funcionalización: El anillo de oxazolina luego se funcionaliza mediante la introducción del grupo fenilbutil a través de una serie de reacciones de sustitución.
Métodos de producción industrial
La producción industrial de this compound probablemente involucraría la optimización de la ruta sintética para maximizar el rendimiento y la pureza, minimizando al mismo tiempo los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo para un mejor control sobre las condiciones de reacción y la implementación de principios de química verde para reducir los residuos y el consumo de energía.
Análisis De Reacciones Químicas
Tipos de reacciones
RO5256390 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales dentro de la molécula.
Sustitución: El grupo fenilbutil se puede sustituir con otros grupos funcionales para crear derivados de this compound.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como permanganato de potasio o trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se emplean típicamente.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones apropiadas para lograr reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir una variedad de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
Mechanism of Action and Pharmacological Profile
RO5256390 modulates neurotransmission through its action on TAAR1, influencing serotonin (5-HT) and dopamine pathways. Studies have demonstrated that acute administration of this compound inhibits the activity of 5-HT and dopamine neurons, while chronic treatment increases their excitability . This dual effect highlights its potential as a therapeutic agent for mood disorders.
Table 1: Pharmacological Effects of this compound
Effect Type | Acute Administration | Chronic Administration |
---|---|---|
5-HT Neuron Activity | Inhibition | Increased Excitability |
Dopamine Neuron Activity | Inhibition | Increased Excitability |
Noradrenaline Neuron Activity | No Significant Change | No Significant Change |
Applications in Addiction Treatment
Research indicates that this compound may reduce alcohol consumption and preference in animal models. In a study involving mice with high alcohol preference, this compound administration resulted in decreased alcohol intake during free access periods . These findings suggest that TAAR1 activation could be a novel approach to treating alcohol use disorder.
Case Study: Alcohol Consumption in Mice
- Objective: Assess the impact of this compound on alcohol consumption.
- Method: Mice were divided into treatment and control groups; this compound was administered intraperitoneally.
- Results: Mice treated with this compound showed a significant reduction in both alcohol consumption and preference compared to controls.
Impact on Eating Disorders
This compound has also been investigated for its effects on binge eating behaviors. In rodent models, it was shown to block binge-like eating when presented with palatable foods, indicating its potential utility in treating eating disorders characterized by compulsive eating behaviors .
Table 2: Effects on Binge Eating Behavior
Treatment Group | Binge Eating Rate Reduction | Compulsive Eating Behavior |
---|---|---|
Control | Baseline | Present |
This compound | Significant Reduction | Blocked |
Behavioral Studies and Neurophysiological Effects
Behavioral studies have demonstrated that this compound can modulate food-seeking behavior without significantly affecting anxiety or depressive-like behaviors . This specificity suggests that it may selectively target pathways involved in reward and motivation.
Neurophysiological Findings:
- Electrophysiological assessments revealed altered firing rates of 5-HT and dopamine neurons following this compound administration, providing insight into its mechanisms at the neuronal level .
Future Directions and Clinical Implications
The promising results from preclinical studies highlight the potential of this compound as a therapeutic agent for various neuropsychiatric conditions. Future research should focus on:
- Long-term safety and efficacy in human trials.
- Mechanistic studies to further elucidate its action on TAAR1.
- Comparative studies with existing treatments for mood disorders and addiction.
Mecanismo De Acción
RO5256390 ejerce sus efectos uniéndose al receptor asociado a la traza de amina 1 (TAAR1). Esta unión activa el receptor, que a su vez modula la neurotransmisión monoaminérgica. Se ha demostrado que la activación de TAAR1 por this compound bloquea la hiperactividad inducida por psicoestimulantes y produce un patrón de activación cerebral similar al del agente antipsicótico olanzapina . Esto sugiere que this compound tiene propiedades antipsicóticas y puede influir en los comportamientos relacionados con la regulación de los neurotransmisores.
Comparación Con Compuestos Similares
Comparative Analysis with Similar Compounds
β-Phenylethylamine (β-PEA)
- Mechanism: Endogenous TAAR1 agonist with lower affinity and efficacy compared to RO5256390.
- Key Differences :
SEP-363856 (Ulotaront)
- Mechanism : Dual TAAR1/5-HT1A agonist with higher efficacy at TAAR1 ().
- Key Differences :
- Structural Insight : SEP-363856 adopts a distinct orientation in TAAR1, lacking the deep cavity penetration seen with this compound ().
RO5166017
- Mechanism : TAAR1 full agonist structurally related to this compound.
- Key Differences :
RO5263397
- Mechanism : Partial TAAR1 agonist.
- Key Differences :
o-Phenyl-Iodotyramine (o-PIT)
- Mechanism : TAAR1 agonist with demonstrated antidepressant effects in forced-swim tests.
- Key Differences :
Comparative Data Table
Key Findings and Clinical Implications
- Selectivity Advantage : this compound’s TAAR1 specificity minimizes off-target effects, a critical improvement over β-PEA and SEP-363856 ().
- Dual Modulation: Unlike partial agonists (e.g., RO5263397), this compound’s full agonism enables bidirectional neurotransmission regulation—acute inhibition and chronic potentiation of monoamine neurons ().
- Therapeutic Limitations : Transient efficacy (24 h) necessitates repeated dosing, whereas SEP-363856’s dual action offers sustained antipsychotic benefits ().
Actividad Biológica
RO5256390 is a selective agonist for the trace amine-associated receptor 1 (TAAR1), a G-protein-coupled receptor implicated in various neurobiological processes. This compound has garnered attention for its potential therapeutic applications, particularly in the context of mood disorders, addiction, and eating behaviors. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.
This compound acts primarily as a full agonist at TAAR1, influencing neurotransmitter systems, particularly those involving serotonin (5-HT) and dopamine. Studies have demonstrated that this compound can modulate neuronal excitability and neurotransmitter release, which is crucial for its effects on behavior and physiology.
Key Findings:
- Neuronal Excitability : Acute administration of this compound was shown to inhibit the firing of 5-HT and dopamine neurons in rat models. This effect was reversible with subsequent administration of RO5263397, another TAAR1 ligand .
- Chronic Effects : Chronic oral administration of this compound (1.5 mg/kg twice daily) resulted in increased excitability of 5-HT neurons compared to vehicle controls .
Effects on Eating Behaviors
Research has highlighted the role of this compound in modulating compulsive eating behaviors, particularly in models of binge eating.
Experimental Data:
- Binge Eating : In a study assessing binge-like eating in rats, this compound significantly reduced the consumption of highly palatable foods without affecting overall food intake from standard chow diets. The compound blocked both the rate and regularity of responding for palatable food, suggesting a specific action on reward-related feeding behaviors .
- Conditioned Reward : this compound also inhibited conditioned food-seeking behavior, indicating its potential to disrupt learned associations with palatable food rewards .
Pharmacological Profile
The pharmacological profile of this compound reveals its potency and efficacy as a TAAR1 agonist.
Parameter | Value |
---|---|
EC50 | 5.3 nM |
Emax | 103.3% |
These values indicate that this compound is one of the most potent TAAR1 agonists identified to date, reinforcing its potential utility in therapeutic contexts .
Case Studies
Several case studies have documented the effects of this compound on behavioral models:
- Study on Binge Eating : In controlled experiments, rats treated with this compound exhibited significant reductions in binge-like eating behaviors when exposed to palatable foods. The compound was administered at doses ranging from 1 to 10 mg/kg prior to operant sessions, demonstrating a dose-dependent effect on reducing food intake .
- Impact on Anxiety and Depression : Notably, this compound did not affect anxiety-like or depressive-like behaviors in tested models, suggesting that its effects are specific to feeding behaviors rather than general mood alterations .
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of RO5256390 in modulating TAAR1 receptor activity?
this compound is a highly selective, full agonist of trace amine-associated receptor 1 (TAAR1), which modulates monoaminergic neurotransmission. Its activation of TAAR1 inhibits dopamine D2 receptor signaling and reduces hyperdopaminergic states, as demonstrated in binge-eating and alcohol addiction models. Structural studies reveal that this compound stabilizes TAAR1 in an active conformation, enhancing Gs-protein coupling and cAMP signaling .
Q. Which experimental models validate this compound's efficacy in reducing addictive behaviors?
Preclinical studies utilize:
- Binge-eating models : Mice with addiction-like behaviors to sugary diets, where this compound blocks compulsive eating and cue reactivity (10 mg/kg, i.p.) .
- Alcohol consumption assays : Mice classified as "high drinkers" show reduced alcohol intake and preference post-RO5256390 administration (10 mg/kg, i.p.), with transient efficacy (<24 hours) .
- Motivation tests : Operant conditioning paradigms measure reduced alcohol-seeking behavior in this compound-treated mice via nose-poking tasks .
Q. How does this compound's pharmacokinetic profile impact preclinical study design?
this compound exhibits rapid blood-brain barrier penetration (brain/plasma AUC ratio = 23.7) but short-lived brain presence (t½ ≈3.7 hours). Researchers must time behavioral assays within 3–24 hours post-administration to capture peak effects. Plasma and brain tissue sampling via UHPLC-ESI-MS/MS at 3, 6, 12, and 24 hours post-dose is critical for pharmacokinetic-pharmacodynamic (PK-PD) modeling .
Advanced Research Questions
Q. How can experimental designs address this compound's transient efficacy in alcohol consumption studies?
- Dosage optimization : Test escalating doses (e.g., 1–30 mg/kg) to identify sustained efficacy thresholds while monitoring adverse effects .
- Chronic administration : Assess tolerance development via repeated dosing over weeks, using crossover designs with washout periods .
- Combination therapies : Co-administer this compound with long-acting TAAR1 agonists (e.g., RO5263397) to prolong therapeutic effects .
- Endpoint selection : Use longitudinal metrics (e.g., 48-hour FAA tests) to differentiate acute vs. residual effects .
Q. What methodological challenges arise in reconciling this compound's neurochemical and behavioral data?
- Contradiction : this compound inhibits dopamine neuron firing (↓DA release) but increases burst activity in serotonin neurons, complicating interpretation of anti-addictive effects .
- Resolution : Use in vivo electrophysiology paired with microdialysis to correlate neuronal activity with extracellular DA/5-HT levels in reward circuits (e.g., VTA and nucleus accumbens) .
- Specificity : Ensure TAAR1 selectivity via TAAR1-KO mouse controls to rule off-target effects (e.g., 5-HT1A/D1 receptor cross-reactivity) .
Q. How do structural insights into this compound-TAAR1 binding inform agonist optimization?
- Cryo-EM data : The this compound-TAAR1-Gs complex reveals key interactions (e.g., hydrogen bonds with Ser107, hydrophobic packing with Phe186) that stabilize the active state. Mutagenesis studies targeting these residues validate binding energetics .
- Comparative analysis : Contrast this compound with dual-target agonists (e.g., SEP-363856) using radioligand displacement assays to quantify TAAR1 vs. 5-HT1A affinity ratios .
- Computational modeling : Apply molecular dynamics simulations to predict substituent effects on agonist efficacy/selectivity .
Q. What statistical approaches are critical for analyzing this compound's dose-dependent effects?
- High-drinker stratification : Pre-screen subjects using baseline alcohol consumption (top 30% of intake) to reduce inter-group variability .
- Non-parametric tests : Use Mann-Whitney U tests for skewed consumption data and ANOVA with Tukey’s post-hoc corrections for multi-dose comparisons .
- Power analysis : Ensure adequate sample sizes (n ≥10/group) to detect ≥30% reduction in alcohol preference (α=0.05, β=0.2) .
Q. Methodological Recommendations
- Control groups : Include vehicle (ethanol/Kolliphor EL/saline) and positive controls (e.g., desipramine for cataplexy studies) to isolate TAAR1-specific effects .
- Behavioral validation : Pair addiction models with anxiety assays (e.g., elevated plus maze) to rule out confounding anxiolytic effects .
- Data transparency : Report raw pharmacokinetic data (e.g., AUC, Cmax) and individual animal responses in supplementary materials to enable meta-analyses .
Propiedades
IUPAC Name |
(4S)-4-[(2S)-2-phenylbutyl]-4,5-dihydro-1,3-oxazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-10(11-6-4-3-5-7-11)8-12-9-16-13(14)15-12/h3-7,10,12H,2,8-9H2,1H3,(H2,14,15)/t10-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDKFUBXESWHSL-JQWIXIFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1COC(=N1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C[C@H]1COC(=N1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.